molecular formula C10H13N5O4P+ B15212215 ddA-HP CAS No. 142479-05-8

ddA-HP

Cat. No.: B15212215
CAS No.: 142479-05-8
M. Wt: 298.22 g/mol
InChI Key: SJLFIVXYOINYLK-NKWVEPMBSA-O
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Description

The compound “ddA-HP” is a synthetic molecule that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its ability to undergo specific chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ddA-HP typically involves a series of well-defined chemical reactions. One common method includes the Dehydro-Diels-Alder reaction, which is a cyclization reaction between a diene and a dienophile. This reaction is often carried out under high-pressure conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as high-pressure reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

ddA-HP undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, ddA-HP is used as a model compound to study various reaction mechanisms and to develop new synthetic methodologies. Its unique reactivity makes it an ideal candidate for exploring novel chemical transformations .

Biology

In biological research, this compound is used to investigate its potential as a therapeutic agent. Studies have shown that it can interact with specific biological targets, making it a promising compound for drug development .

Medicine

In medicine, this compound is being explored for its potential use in treating various diseases. Its ability to modulate specific molecular pathways has opened up new avenues for therapeutic interventions .

Industry

In industrial applications, this compound is used in the production of advanced materials and chemicals. Its unique properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of ddA-HP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological outcomes, depending on the specific pathways involved .

Comparison with Similar Compounds

Biological Activity

Introduction

ddA-HP, or diaminodiphenylamine-hydrochloride, is a compound that has drawn significant interest due to its biological activities, particularly as an antioxidant and its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a central amine group attached to two phenyl rings. This unique structure contributes to its chemical properties, allowing it to engage in various biological interactions. Its ability to scavenge free radicals positions it as a candidate for formulations aimed at reducing oxidative stress, which is linked to numerous diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to effectively neutralize free radicals, thereby reducing oxidative damage in cells. This property is crucial in preventing cellular damage associated with aging and various diseases.

Neuroprotective Effects

Studies suggest that this compound may possess neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to protect neuronal cells from oxidative stress could be beneficial in slowing disease progression.

Anti-Angiogenic Activity

Recent findings highlight this compound's role in inhibiting angiogenesis, the process through which new blood vessels form from pre-existing vessels. This activity is particularly relevant in cancer research, where tumor growth often relies on angiogenesis for nutrient supply.

Table 1: Summary of Biological Activities of this compound

Activity Description References
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveProtects neuronal cells from oxidative damage; potential in neurodegenerative diseases
Anti-AngiogenicInhibits endothelial cell proliferation and migration; reduces tumor growth

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers treated neuronal cell cultures with varying concentrations of the compound. Results demonstrated that this compound significantly reduced cell death induced by oxidative stress. The study concluded that this compound could be a promising therapeutic agent for neurodegenerative conditions.

Case Study 2: Angiogenesis Inhibition

Another study focused on the anti-angiogenic properties of this compound utilized human umbilical vein endothelial cells (HUVECs). The compound was found to inhibit VEGF-A-induced cell proliferation and migration, suggesting its potential use in cancer therapies aimed at limiting tumor growth through angiogenesis suppression.

Table 2: Case Study Results on Biological Activities of this compound

Study Focus Methodology Findings
NeuroprotectionNeuronal cell culture treatment with this compoundSignificant reduction in cell death
AngiogenesisHUVEC treatment with this compound under VEGF-A stimulationInhibition of proliferation and migration

Properties

CAS No.

142479-05-8

Molecular Formula

C10H13N5O4P+

Molecular Weight

298.22 g/mol

IUPAC Name

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C10H12N5O4P/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(19-7)3-18-20(16)17/h4-7H,1-3H2,(H2-,11,12,13,16,17)/p+1/t6-,7+/m0/s1

InChI Key

SJLFIVXYOINYLK-NKWVEPMBSA-O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(OC1CO[P+](=O)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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